Product packaging for Hexaphenol(Cat. No.:CAS No. 1506-76-9)

Hexaphenol

Cat. No.: B075136
CAS No.: 1506-76-9
M. Wt: 366.4 g/mol
InChI Key: OOBDZXQTZWOBBQ-UHFFFAOYSA-N
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Description

Hexaphenol is a high-purity, synthetic phenolic compound of significant interest in advanced materials science and polymer chemistry research. Its core research value lies in its hexa-functional molecular structure, featuring six phenolic hydroxyl groups, which enables it to act as a versatile multifunctional building block or crosslinking agent. Researchers primarily utilize this compound in the development of novel high-performance polymers, including epoxy resins, polycarbonates, and phenolic novolacs, where it imparts enhanced thermal stability, mechanical rigidity, and crosslink density to the resulting polymeric network. Its mechanism of action involves the reactivity of its phenolic -OH groups, which can undergo condensation, esterification, or act as initiator sites in polymerization reactions, leading to the formation of complex, three-dimensional macromolecular architectures. This compound is also being investigated in surface modification studies, as a precursor for dendrimer synthesis, and in the fabrication of specialty adhesives and coatings with tailored properties. Strictly for research and development purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O6 B075136 Hexaphenol CAS No. 1506-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBDZXQTZWOBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369306
Record name Hexaphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506-76-9
Record name Hexaphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Modifications of Hexaphenol

Established Synthetic Routes to Hexaphenol

This compound can be synthesized through various methods, primarily involving the conversion of cyclohexane (B81311) derivatives or the reduction of oxidized benzene (B151609) derivatives.

One of the most common synthetic routes to this compound involves the conversion of inositol (B14025) (cyclohexanehexol) through oxidation processes. smolecule.commolbase.comwikipedia.org Inositol, specifically myo-inositol, is a naturally occurring cyclohexanehexol. wikipedia.orgfishersci.co.ukguidetopharmacology.orgfishersci.se The oxidation of inositol leads to this compound. smolecule.com

This compound can also be obtained through the reduction of tetrahydroxy-p-benzoquinone (THBQ), an organic compound with the formula C₆O₂(OH)₄. smolecule.commolbase.comwikipedia.orgwikipedia.org This method typically involves reducing sodium THBQ salt using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). smolecule.commolbase.comwikipedia.org Conversely, this compound can be oxidized to yield THBQ, rhodizonic acid, and dodecahydroxycyclohexane, highlighting the reversible nature of these transformations. smolecule.commolbase.comwikipedia.org

While direct electrophilic aromatic substitution (EAS) on this compound itself is complex due to the high degree of substitution and electron-donating nature of the hydroxyl groups, EAS principles are relevant in the synthesis of dendritic this compound (DHP). researchgate.net DHP, which serves as a backbone for resist molecules, can be prepared using electrophilic aromatic substitution reactions. researchgate.net These reactions typically involve a mixture of concentrated HCl and acetic acid to induce reactions between compounds like 1,1,1-tris(4-acetylphenyl)ethane and phenol (B47542). researchgate.net Electrophilic aromatic substitution reactions generally involve the attack of an electrophile on an aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Reduction of Tetrahydroxy-p-benzoquinone (THBQ)

Functionalization and Derivatization Strategies

This compound's multiple hydroxyl groups make it a versatile scaffold for various functionalization and derivatization reactions, leading to compounds with distinct physical properties. smolecule.com

This compound can be modified to form esters and ethers. smolecule.com Examples include the synthesis of this compound hexaacetate (C₆(-O(CO)CH₃)₆) and hexa-tert-butoxybenzene (C₆(-OC(CH₃)₃)₆). smolecule.comwikipedia.org Hexaacetate of this compound has a melting point of 220 °C, while hexa-tert-butoxybenzene melts at 223 °C. wikipedia.org Ethers of this compound can be prepared through etherification, and it is noted that these ethers are often better synthesized directly from the hexaacetate derivative. rri.res.in The purification of crude rufigallol (B1680268), a related hexahydroxyanthraquinone, is commonly achieved through its hexa-acetate, which can then be hydrolyzed to yield pure rufigallol for subsequent esterification or etherification. rri.res.in

The incorporation of fluoroalkyl ether moieties into this compound derivatives has been explored, particularly in the context of developing materials for extreme ultraviolet (EUV) lithography. nih.govacs.orgfigshare.comsciprofiles.com A notable example is DHP-L6, which is synthesized by bonding perfluoroalkyl ether moieties to amorphous dendritic this compound (DHP). nih.govacs.orgfigshare.comsciprofiles.com The synthesis of DHP-L6 involves the coupling reaction of the six phenolic hydroxyl groups of DHP with a perfluorovinyl ether (PPVE), which contains an electrophilic vinyl moiety. nih.govacs.org This reaction typically uses a base-solvent combination, such as K₂CO₃ and dimethylformamide (DMF), and can achieve high yields (e.g., 87%). nih.govacs.org DHP-L6 films exhibit a decreasing solubility in fluorous developer media upon exposure to EUV and electron beam irradiation, leading to negative-tone images. nih.govacs.orgfigshare.comsciprofiles.comresearchgate.net This behavior is attributed to the electron-induced decomposition of carbon–fluorine bonds in DHP-L6, which results in molecular network formation via the recombination of carbon-centered radicals. nih.govacs.orgfigshare.comsciprofiles.com

Coordination Chemistry of Hexaphenol and Its Derivatives

Ligand Properties of Hexaphenol and this compound Derivatives

This compound acts as a versatile ligand, capable of forming various coordination complexes with metal ions.

Like many phenolic compounds, this compound can lose protons from its hydroxyl groups, leading to the formation of the hexaanion C₆O₆⁶⁻. wikipedia.orgsmolecule.com This poly-anionic character enables this compound to act as a powerful chelating agent, capable of binding to multiple metal centers. The potassium salt of this hexaanion is utilized in various chemical applications. smolecule.com The ability to form a hexaanion highlights its strong electron-donating capacity upon deprotonation, making it an excellent candidate for complexation with a wide range of metal ions.

This compound's structure, with six hydroxyl groups, allows for diverse coordination modes, including chelation and bridging architectures. When deprotonated, the oxygen atoms can chelate to a single metal center or bridge between multiple metal centers. This versatility contributes to the formation of complex polynuclear and polymeric structures. For example, some coordination cages have been prepared by the self-organization of C3v-symmetric heptaarene tridentates, which possess six phenolic hydroxyl groups internally, enabling them to incorporate hydrogen-bonding guest molecules. acs.org Similarly, ortho-linked this compound strands bridged by spiroborates have been shown to form helicates, with a sodium cation found at the center. ias.ac.inscirp.org

Adduct Formation with Ligands (e.g., 2,2'-bipyridine)

Metal-Hexaphenol Complex Synthesis and Characterization

The synthesis of metal-hexaphenol complexes often involves direct reaction of this compound or its derivatives with metal salts, leading to a variety of coordination compounds with distinct structural and stereochemical properties.

The synthesis of transition metal complexes with this compound typically involves the reaction of this compound or its derivatives with appropriate metal precursors. These reactions can lead to the formation of multinuclear complexes. For instance, the organic this compound has been shown to undergo nucleophilic substitution to yield hexanuclear hexacationic complexes with iron centers. researchgate.net The resulting complexes can be characterized using various spectroscopic techniques, including ¹H NMR, DOSY measurements, ESI-TOFMS, and UV-vis spectra, as well as crystallography to determine their precise structures. acs.org The coordination often involves the deprotonated phenolic oxygen atoms binding to the metal ions. nih.gov

This compound derivatives can be designed to promote the formation of stereoselective trinuclear complexes. The inherent symmetry and multiple coordination sites of this compound contribute to the formation of specific chiral architectures. For example, certain ligands incorporating 2,2'-bipyridine (B1663995) and two terminal triazolyl pyridine (B92270) chelating units have been used to synthesize trinuclear triple-stranded homometallic side-by-side helicates with iron(II) and zinc(II). ias.ac.inscispace.com The self-assembly of specific ligand designs can lead to D3-symmetric triple-stranded trinuclear helicates with complete diastereoselectivity upon coordination to transition metals like iron(II). ias.ac.inscispace.comresearchgate.net These stereoselective formations are crucial for applications requiring specific molecular recognition or catalytic activity.

Formation of Metallacycles

The unique bowl-shaped topology of cyclotricatechylene makes it an ideal building block for the construction of metallacycles and metallacages through coordination-driven self-assembly. rsc.orgresearchgate.netdntb.gov.ua These self-assembled structures are characterized by precise stoichiometry and well-defined shapes and sizes, making them attractive for various applications. dntb.gov.uamdpi.com

A notable example involves the synthesis of platinum(II) complexes of cyclotricatechylene, specifically of the type [{PtL}3(μ3-ctc)], where H6ctc represents cyclotricatechylene and L denotes a diphosphine ligand such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppb) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). rsc.org These trimetallic complexes demonstrate the ability of cyclotricatechylene to act as a μ3-bridging ligand, coordinating to three metal centers simultaneously. Crystallographic characterization of these platinum(II) complexes reveals a molecular structure that retains the characteristic bowl-shaped cavity of the cyclotricatechylene ligand. rsc.org The depth of this molecular cavity is approximately 9.5 Å, with a rim diameter of about 6.8 Å. rsc.org

Furthermore, research has shown the formation of symmetric metal-cyclotricatechylene cages, where six components combine to form highly ordered structures. researchgate.net These crystalline compounds exhibit high crystallographic symmetry, with the cage cavities often accommodating water molecules and large alkali metal ions (e.g., Rb+ or Cs+), which engage in interactions with the internal aromatic surfaces of the cage. researchgate.net The assembly is governed by complementary interactions, including hydrogen bonding, where each cage is linked to tetrahedral anions (such as PO4³⁻ or SO4²⁻) through multiple equivalent hydrogen bonds. researchgate.net

Catalytic Applications of this compound-Metal Complexes

While metal complexes generally play a significant role in various catalytic processes, including organic transformations, electrocatalysis, and photocatalysis, detailed reports on the direct catalytic applications of cyclotricatechylene-metal complexes in these specific areas are not extensively documented in the available literature. Metal complexes are widely utilized as catalysts due to their ability to activate small molecules, facilitate bond formation, and enable the synthesis of complex molecules with high selectivity. numberanalytics.comspringer.com

However, the inherent redox activity of cyclotricatechylene and its complexes suggests a potential for catalytic roles. For instance, the platinum(II) complexes of cyclotricatechylene exhibit low-potential, chemically reversible voltammetric oxidations, indicating the stepwise oxidation of the catecholato rings to the semiquinonate level. rsc.org This redox activity is a fundamental property often exploited in catalytic cycles. The radical species formed upon oxidation of cyclotricatechylene complexes represent a unique example of multi-center mixed valency in a cyclophane-type scaffold, which could be relevant for electron transfer processes in catalysis. rsc.org

While direct catalytic applications in organic transformations or electro- and photocatalysis specifically involving cyclotricatechylene-metal complexes are not explicitly detailed, the structural characteristics and redox properties of these compounds suggest an untapped potential in these fields, particularly as redox-active supramolecular hosts or in systems where electron transfer is crucial. rsc.org

Role in Organic Transformations

General transition metal complexes are extensively employed in organic transformations such as hydrogenation, oxidation, cross-coupling reactions, and organometallic reactions. numberanalytics.com They are crucial for developing novel reactions and synthetic methodologies. numberanalytics.com While cyclotricatechylene complexes possess properties that could make them suitable for such roles, specific examples of their direct application as catalysts in organic transformations are not explicitly detailed in the current search results. Some research indicates their potential in catalytic dehydrogenation of amines for synthetic purposes and hydrogen storage applications, but without specific reaction details or complex structures. dntb.gov.ua

Electro- and Photocatalysis

Electrocatalysis and photocatalysis are critical for energy conversion and environmental remediation, involving processes like water splitting and CO2 reduction. frontiersin.orgnih.gov Metal complexes are at the forefront of this research, with many examples of noble-metal-based (e.g., Ru, Ir, Re) and noble-metal-free (e.g., Mn, Fe, Cu) photosensitizers and catalysts being developed. frontiersin.orgjscimedcentral.com These applications leverage the electronic structures and redox properties of metal centers. frontiersin.orgnih.gov

Structural and Electronic Properties of this compound Coordination Compounds

The structural and electronic properties of coordination compounds are fundamental to understanding their behavior and potential applications. For cyclotricatechylene coordination compounds, these properties are particularly influenced by the macrocyclic ligand's unique structure and its interaction with metal centers.

Structural Properties: X-ray diffraction analysis has been instrumental in elucidating the precise molecular structures of cyclotricatechylene complexes. For instance, platinum(II) complexes of cyclotricatechylene, [{PtL}3(μ3-ctc)], exhibit a characteristic bowl-shaped cavity derived from the cyclotricatechylene ligand. rsc.org The bond lengths and angles within the metal coordination sphere are consistent with typical platinum(II)/catecholate/phosphine complexes. rsc.org The dimensions of the unique dioxolene rings within the cyclotricatechylene ligand in these complexes are indicative of the catecholate oxidation level. rsc.org The presence of such well-defined cavities highlights their potential for host-guest chemistry and supramolecular applications. rsc.org

Electronic Properties: The electronic properties of coordination compounds, including their color, magnetic behavior, and reactivity, are largely explained by theories such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). uci.eduuomustansiriyah.edu.iq These theories describe how the ligand environment affects the energy levels of the metal d-orbitals, leading to phenomena like d-d transitions responsible for color and the splitting of d-orbital energies that influences magnetic properties. uci.eduuomustansiriyah.edu.iq

For cyclotricatechylene-metal complexes, electronic properties are often probed through techniques like cyclic voltammetry and UV/Vis/NIR spectroelectrochemistry. rsc.org The platinum(II) complexes of cyclotricatechylene demonstrate three low-potential, chemically reversible voltammetric oxidations. These oxidations correspond to the stepwise transformation of the [ctc]⁶⁻ catecholato rings to the semiquinonate level. rsc.org The redox series ( nih.gov⁰/¹⁺/²⁺/³⁺ and googleapis.com⁰/¹⁺/²⁺/³⁺) for these complexes have been characterized by UV/Vis/NIR spectroelectrochemistry, providing insights into their electronic transitions upon oxidation. rsc.org Furthermore, the electronic structures of mononuclear platinum/semiquinonate complexes have been quantified using techniques such as Electron Paramagnetic Resonance (EPR) and Density Functional Theory (DFT) methods, offering a deeper understanding of electron distribution and spin states. rsc.org The study of mixed valence coordination polymers involving cyclotricatechylene also focuses on their electronic properties, particularly long-range electronic communication, which is crucial for potential applications in molecular electronics. unimelb.edu.au

Supramolecular Chemistry and Self Assembly of Hexaphenol Systems

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the specific binding of a guest molecule to a complementary host molecule, forming a host-guest complex through non-covalent interactions wikipedia.orgsupramolecularevans.com. Hexaphenol-based systems, particularly cryptophanes derived from cyclotricatechylene (a hexaphenolic compound), have shown significant capabilities in molecular recognition holmanchemistry.netcolab.ws.

Encapsulation Phenomena

Encapsulation, a key aspect of host-guest chemistry, involves the confinement of a guest molecule within a larger host wikipedia.org. This compound-derived cages, such as cryptophanes, are known for their ability to encapsulate various guest species. For instance, cryptophane-A, a hexaphenolic host, has been demonstrated to bind halomethane guests and even methane (B114726) in basic solutions holmanchemistry.net. These systems can protect encapsulated guests from nucleophilic attack holmanchemistry.net. The cavity size of these cryptophanes, which can be tuned by linker length, significantly influences their recognition properties holmanchemistry.net.

Research findings indicate that cryptophane derivatives can effectively bind noble gases like xenon. For example, some cryptophane-111 derivatives have been shown to bind xenon in organic solvents, although the binding constants can vary rsc.org. The formation of these complexes has been confirmed by techniques like 1H NMR and hyperpolarized 129Xe NMR spectroscopy rsc.org.

Selective Binding and Sensing

The ability of this compound systems to selectively bind specific molecules makes them promising candidates for sensing applications supramolecularevans.comsioc-journal.cn. The selectivity in binding is often attributed to the precise fit between the host cavity and the guest molecule, as well as the nature of the non-covalent interactions involved wikipedia.orgnih.gov.

For example, cryptophane derivatives that effectively bind xenon have become important in 129Xe NMR/MRI-based biosensing technologies, allowing for the detection of various analytes at very low concentrations holmanchemistry.netrsc.org. Beyond noble gases, the multiple phenolic hydroxyl groups in this compound can facilitate selective binding through acid-base interactions. In molecularly imprinted polymers (MIPs) designed for gossypol, which contains six phenolic hydroxyl groups, functional monomers with basic groups can strongly interact with these acidic phenolic hydroxyls, leading to selective binding and rebinding of the template mdpi.com.

Self-Assembly Processes and Architectures

Self-assembly is a fundamental principle in supramolecular chemistry where molecules spontaneously organize into ordered structures without external guidance wikipedia.orguclouvain.be. This compound derivatives are excellent building blocks for constructing diverse self-assembled architectures due to their inherent rigidity and multiple interaction sites acs.orgacs.org.

Hexaphenolic Rigid Cages

Rigid coordination cages can be formed through the self-organization of C3v-symmetric heptaarene tridentates, which incorporate mesitylene, phenol (B47542), and pyridine (B92270) moieties, with palladium(II) precursors acs.orgacs.orgnih.gov. These hexaphenolic cages possess six phenolic hydroxyl groups oriented towards the interior of the cage, making them suitable for encapsulating hydrogen-bonding guest molecules such as saccharides acs.orgacs.orgnih.gov.

The formation of these cages has been confirmed using various analytical techniques, including crystallography, 1H NMR, DOSY measurements, ESI-TOFMS, and UV-vis spectroscopy acs.orgacs.org. For instance, a specific cage complex (3b) was found to incorporate octyl glycosides as guests, and CD titration studies indicated a stronger association with octyl β-mannoside compared to a triphenolic parent compound acs.org.

Double Helicates from Ortho-Linked this compound Strands

Helicates are supramolecular assemblies that adopt helical structures wikipedia.orgacs.orgresearchgate.net. Double helicates, consisting of two intertwined helical strands, can be constructed from ortho-linked this compound strands. A notable example involves the synthesis and optical resolution of a double helicate based on spiroborates that bridge ortho-linked this compound strands scirp.orgresearchgate.netias.ac.insemanticscholar.orgcapes.gov.br.

The crystal structure of such a spiroborate-based helicate (e.g., H[B₂Na(H₂L₁₆)₂]) reveals a unique double-stranded helical arrangement. In this structure, the terminal biphenol units of the two this compound strands form spiroborates with boron atoms, and a sodium ion (Na⁺) can be encapsulated within the central cavity, stabilized by negatively charged boronates and eight oxygen atoms acs.orgresearchgate.net. Attempts to remove the encapsulated Na⁺ ions using crown ethers or cryptands have been reported to be unsuccessful, highlighting the stability of the encapsulated species acs.org.

Dendritic Structures and Their Self-Organization

Dendritic structures are highly branched, tree-like macromolecules that can self-organize into complex architectures researchgate.netnih.gov. While the direct formation of this compound-based dendrimers is a broad area, the principles of self-organization apply. This compound can serve as a core or a building block for dendrimers, influencing their self-assembly behavior.

The self-assembly of dendritic nanostructures often involves molecular recognition mechanisms and can be influenced by factors such as the presence of specific functional groups and intermolecular interactions nih.govaps.org. For instance, studies on the self-organization of hexaphenylbenzene (B1630442) derivatives, which share structural similarities with this compound cores, demonstrate how chemical modifications can tailor long-range order and defect-free domain sizes in self-assembled monolayers aps.org. The presence of multiple hydroxyl groups in this compound could provide numerous sites for further functionalization, leading to the creation of dendrimers with specific self-assembly properties and potential applications in areas like sensing or catalysis nih.gov.

Hexaphenol in Polymer Science and Materials Chemistry

Polymeric Applications of Hexaphenol Derivatives

Derivatives of this compound are utilized in diverse polymeric applications, contributing to the development of materials with tailored optical, electronic, and structural characteristics.

This compound serves as a fundamental precursor for the synthesis of discotic liquid crystals (DLCs), a class of materials important for advanced electronic applications. smolecule.comwikipedia.org These disc-shaped molecules can self-organize into columnar phases, enabling one-dimensional charge transport. Flat molecules featuring six polar side-functions, including this compound, mellitic acid, and hexahydroxytriphenylene, have been shown to promote the homeotropic alignment of the nematic phase in liquid crystal systems. core.ac.uk Research has demonstrated the ability to draw highly aligned discotic liquid crystal fibers from derivatives such as hexa-alkoxytriphenylene (HET) and its ester derivatives (HAT). rsc.org Discotic liquid crystals are recognized as organic semiconducting materials, and their conductivity can be enhanced through doping. researchgate.net

This compound derivatives have found application as critical components in photoresist technology, particularly for advanced lithography processes. smolecule.com Their solubility and stability under specific lithographic conditions have been extensively investigated. smolecule.com Dendritic this compound (DHP), characterized by a high glass transition temperature (Tg), has been employed as a core structure for the development of single-component molecular resists for extreme ultraviolet (EUV) lithography. acs.orgnih.gov For instance, DHP-L6, synthesized by bonding perfluoroalkyl ether moieties to amorphous DHP, exhibited a decrease in solubility upon exposure to EUV and electron beam irradiation, leading to the formation of negative-tone images. acs.orgnih.gov This behavior is attributed to the electron-induced decomposition of carbon-fluorine (C-F) bonds within DHP-L6, which facilitates molecular network formation through the recombination of resulting carbon-centered radicals. acs.orgnih.gov

Performance data for DHP-L6 in EUV lithography are summarized below:

MaterialToneLine Width (nm)Exposure Dose (mJ cm⁻²)
DHP-L6Negative26110

Furthermore, dendritic this compound (DHP) has been incorporated into tin-oxo nanocluster (TOC)-based photoresists, acting as both a Lewis base and a radical scavenger. researchgate.net This inclusion led to improved thin-film properties and enhanced chemical stability. researchgate.net EUV lithography testing of films containing this mixture successfully produced positive-tone stencil patterns with a line width of 13 nm. researchgate.net Underivatized this compound benzene (B151609) has also been noted for its potential 2-dimensional order and strong hydrogen bonding capabilities, making it a candidate molecular glass for EUV photoresist formulations. nist.gov

This compound derivatives contribute to the field of organic semiconductors and fluorophores. As noted, discotic liquid crystals, which are derived from this compound, are recognized as organic semiconducting materials. researchgate.net The electrical conductivity of these materials can be increased by doping. researchgate.net Organic semiconductors are fundamental constituents of organic field-effect transistors (OFETs), where their performance and stability are paramount. magtech.com.cn The energetic properties of organic semiconductors significantly influence the operation of photovoltaic devices. kaust.edu.sa Beyond electronic applications, this compound derivatives are also explored for their potential as fluorophores. Organic fluorophores are indispensable tools in various imaging and sensing applications. researchgate.net The generation of chiral luminescence in organic fluorophores can be achieved through template-assisted methods, highlighting the versatility of these compounds in optical technologies. frontiersin.org

Components in Photoresist Technology

Functional Polymers Incorporating this compound Moieties

The incorporation of this compound moieties into polymer structures leads to the creation of functional polymers with enhanced properties, particularly in terms of thermal and chemical stability, and specific film characteristics.

This compound itself possesses strong antioxidant properties, which are beneficial for stabilizing polymers and plastics against degradation. cymitquimica.com High-performance polymers are engineered to maintain their desirable mechanical, thermal, and chemical properties even when subjected to harsh environmental conditions, including high temperatures, pressures, and corrosive chemicals. tainstruments.com These polymers are specifically designed to withstand a wide range of thermal, chemical, and physical stresses. tainstruments.com The integration of this compound-derived structures can contribute to these enhanced stability profiles. For instance, fluorinated poly(aryl ether)s exhibit excellent thermal stability, with 5% weight loss temperatures (Td5) ranging from 514 to 555 °C under nitrogen atmosphere, and glass transition temperatures (Tg) between 178 and 226 °C. rsc.org

The development of cross-linked fluorinated poly(aryl ether) films represents a significant application area for this compound-derived structures. These films are synthesized from cross-linkable poly(aryl ether)s that incorporate trifluoroisopropyl and perfluorobiphenyl structures. nih.gov The introduction of fluorine atoms and the formation of cross-linked networks within these polymers result in superior material properties. nih.gov

Key properties of these cross-linked fluorinated poly(aryl ether) films include:

PropertyValue RangeConditions (if applicable)
Dielectric Constant (Dk)1.93-2.24at 1 MHz
Water Absorption0.14-0.25%-
Hydrophobic Film Surface94.3-99.4° (Contact Angle)-
Thermal Stability (Td5)>445 °C5% weight loss
Max Thermal Decomposition Rate>550 °C-
Tensile Strength57.1-146.7 MPa-
Tensile Modulus1.8-4.5 GPa-

These materials also demonstrate excellent mechanical properties, good processability, and enhanced solvent resistance after curing. nih.govmdpi.com The inherent characteristics of fluorinated polymers, such as excellent thermal resistance, optical and electronic properties, hydrophobicity, and solvent resistance, are further leveraged and improved through cross-linking strategies. mdpi.com

High-Performance Polymers with Enhanced Thermal and Chemical Stability

Structure-Property Relationships in this compound-Derived Materials

The unique molecular architecture of this compound (Cyclotricatechylene) provides a versatile scaffold for the development of materials with tailored properties, particularly in polymer science and advanced materials chemistry. Its inherent phenolic hydroxyl groups enable diverse chemical modifications, leading to derivatives with specific functionalities and enhanced performance characteristics. The exploration of structure-property relationships in these materials is crucial for optimizing their applications.

This compound serves as a foundational building block for various advanced materials, including discotic liquid crystals fishersci.cawikipedia.org. The disc-like shape of this compound and its derivatives facilitates columnar stacking, which is essential for the formation of discotic liquid crystalline phases. This ordered arrangement can lead to anisotropic electrical, optical, and thermal properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Beyond liquid crystals, this compound derivatives exhibit promising characteristics in other high-tech applications. For instance, studies have investigated the formation of adducts between this compound and various ligands, such as 2,2'-bipyridine (B1663995). These interactions suggest potential utility in coordination chemistry and catalysis, where the precise control over molecular recognition and binding can influence catalytic activity and selectivity wikipedia.org.

Recent research has highlighted the application of fluoroalkyl ether-tagged dendritic this compound (DHP-L6) as a single-component molecular resist for extreme ultraviolet (EUV) lithography americanelements.comeasychem.org. This material demonstrates negative-tone imaging upon exposure to EUV and electron beam irradiation, a property critical for advanced semiconductor manufacturing americanelements.com. The mechanism behind this behavior involves the electron-induced decomposition of carbon-fluorine (C-F) bonds within the DHP-L6 structure. This decomposition leads to the formation of molecular networks through the recombination of resulting C-centered radicals, which in turn alters the solubility of the resist film americanelements.com.

The structural modifications in DHP-L6, specifically the incorporation of perfluoroalkyl ether moieties onto an amorphous dendritic this compound core, are directly linked to its performance in EUV lithography. The material exhibits excellent thermal stability, with a decomposition temperature (Td) of 360 °C easychem.org. While a glass transition temperature (Tg) was not detected in some measurements, an isotropization temperature (Ti) of approximately 140 °C was observed, indicating a transition to an isotropic liquid phase easychem.org. The amorphous nature of DHP-L6 films, confirmed by X-ray diffraction (XRD), contributes to its uniform processing characteristics easychem.org. Furthermore, DHP-L6 has demonstrated the capability to produce fine stencil patterns with a line width of 26 nm at an exposure dose of 110 mJ cm⁻² americanelements.com.

The following table summarizes key properties and research findings related to this compound-derived materials, particularly DHP-L6, illustrating the direct correlation between molecular structure and material performance:

Material/DerivativeKey Structural FeatureObserved Property/ApplicationResearch Finding/Performance DataCitation
This compound (Cyclotricatechylene)Disc-like molecular shape, multiple phenolic hydroxyl groupsPrecursor for discotic liquid crystalsFacilitates columnar stacking essential for liquid crystalline phases. fishersci.cawikipedia.org
This compound-ligand adductsInteraction with ligands (e.g., 2,2'-bipyridine)Coordination chemistry, catalysisSuggests potential for controlled molecular recognition and binding. wikipedia.org
Fluoroalkyl ether-tagged dendritic this compound (DHP-L6)Perfluoroalkyl ether moieties on dendritic this compound coreEUV lithography resist (negative-tone)Decreasing solubility upon EUV/electron beam irradiation due to C-F bond decomposition and molecular network formation. americanelements.com
DHP-L6High glass transition temperature (Tg) (or isotropization temperature, Ti)Thermal stability, thin-film propertiesTi ≈ 140 °C; Td = 360 °C; amorphous nature confirmed by XRD. americanelements.comeasychem.org
DHP-L6Optimized for lithographic patterningHigh-resolution patterningAchieved 26 nm line width at 110 mJ cm⁻² exposure dose. americanelements.com

Theoretical and Computational Studies of Hexaphenol

Quantum Chemical Calculations

Quantum chemical calculations (QCC) are a cornerstone in theoretical chemistry, employed to analyze the fundamental characteristics of molecules, such as their electronic structure and ground-state energies. Density Functional Theory (DFT) is a widely utilized quantum chemical method for these investigations researchgate.netweizmann.ac.ilmdpi.comijsrst.com. QCCs are particularly valuable for conformational analysis, offering a robust framework for understanding molecular geometries and their associated energies chemalive.comrsc.org.

Electronic structure analysis using quantum chemical methods provides a detailed understanding of how electrons are distributed within a molecule and how this distribution influences its reactivity and properties. For hexaphenol, such analyses would typically involve determining parameters like frontier molecular orbitals (e.g., HOMO-LUMO energies), charge distribution, and electrostatic potential maps. These insights are critical for predicting chemical reactivity, intermolecular interactions, and spectroscopic properties ijsrst.commdpi.com. While specific data for this compound's electronic structure from computational studies were not detailed in the provided search results, these are standard outputs of quantum chemical investigations.

Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules by simulating the forces and motions governing their interactions ebsco.com. These simulations provide a dynamic picture of molecular systems, offering insights into phenomena such as molecular motion, solvation dynamics, and self-assembly processes ebsco.comchemrxiv.org. For this compound, MD simulations can be employed to study its behavior in various environments, including solutions, and to understand its dynamic conformational changes and interactions over time researchgate.netcolab.ws. Such simulations are vital for predicting how this compound might behave in real-world applications, especially in the context of supramolecular assemblies and material science chemrxiv.orgnih.gov.

Computational Modeling of this compound Interactions

Computational modeling, encompassing both quantum mechanics and molecular dynamics, is increasingly used to facilitate the discovery and design of supramolecular materials nih.gov. This compound, as a building block in supramolecular chemistry, is often studied computationally to understand its noncovalent interactions and its ability to form well-defined assemblies researchgate.netweizmann.ac.ilchemrxiv.orgsmolecule.comescholarship.org.

Computational modeling is a powerful tool for investigating adsorption phenomena, which are critical in various applications, including environmental remediation and chemical separations. While specific computational adsorption studies directly involving this compound as the adsorbent or a modifier for activated carbon were not detailed in the provided search results, the general principle of computational adsorption studies is highly relevant. For example, molecular dynamics and grand canonical Monte Carlo simulations have been used to construct models of activated carbon modified with hydroxyl groups (derived from hexachlorobenzene (B1673134) basic units) to study the adsorption mechanism of carbon disulfide (CS2) mdpi.comresearchgate.net. These studies demonstrate how computational methods can reveal the impact of functional groups on adsorption capacity and the nature of adsorption sites mdpi.com. This compound, being a phenolic compound, can be envisioned in similar computational studies where its derivatives or modified forms could be explored for their adsorption capabilities on various surfaces or for the capture of specific analytes.

This compound (cyclotricatechylene) is well-recognized for its role in host-guest chemistry, where its unique cavity can encapsulate other molecules colab.ws. Computational studies are crucial for understanding the thermodynamics and kinetics of such complexation processes. These investigations often employ quantum chemical calculations to determine binding energies and geometries of host-guest complexes, and molecular dynamics simulations to explore the dynamic aspects of guest encapsulation and release researchgate.netyork.ac.ukscispace.com. The formation of hydrogen-bonded complexes and intricate three-dimensional networks is a common theme in computational studies of this compound's host-guest interactions, highlighting its potential in constructing advanced supramolecular architectures researchgate.netyork.ac.ukscispace.com.

6.4. Machine Learning Approaches in this compound Research

Machine learning (ML) approaches are increasingly being integrated into theoretical and computational chemistry, offering powerful tools for predicting properties, optimizing syntheses, and accelerating the discovery of novel compounds. While direct, extensive research specifically applying machine learning to this compound (referring to Cyclotricatechylene, C21H18O6, PubChem CID: 2724971) is not widely reported in public literature, the principles and methodologies developed for other complex polyphenols and organic molecules are highly applicable and indicative of future research directions.

The complexity of this compound's structure, with its multiple phenolic hydroxyl groups and rigid cage-like architecture, presents challenges for traditional computational methods but also makes it an ideal candidate for ML-driven studies. ML models can learn intricate relationships between molecular structure (represented by various descriptors) and a compound's properties or activities, often surpassing the predictive capabilities of conventional quantitative structure-activity/property relationship (QSAR/QSPR) models mdpi.comnih.gov.

Potential Applications of Machine Learning in this compound Research:

Property Prediction: Machine learning algorithms can be trained on datasets of known polyphenols to predict various physicochemical properties of this compound, such as solubility, melting point, thermal stability, and spectroscopic characteristics (e.g., IR, NMR shifts). This can significantly reduce the need for laborious experimental characterization mdpi.com. For instance, studies on other polyphenols have successfully used ML to predict content based on spectral data mdpi.comscu.edu.au.

Bioactivity Prediction: Given that many polyphenols exhibit diverse biological activities (e.g., antioxidant, anti-inflammatory), ML models could predict the potential bioactivity of this compound. This involves developing QSAR models that correlate structural features with specific biological endpoints like antioxidant activity or cytotoxicity nih.govnih.govijsmr.inresearchgate.net. Machine learning algorithms like Random Forest (RF), Support Vector Machine (SVM), and Deep Neural Networks (DNN) have shown promise in predicting antioxidant activity and cytotoxicity of various phenolic compounds nih.govnih.govijsmr.in.

Material Science Design: this compound derivatives, such as dendritic this compound (DHP), have been explored in advanced materials like photoresists for lithography researchgate.netresearchgate.net. Machine learning could accelerate the design of new this compound-based materials by predicting their performance characteristics (e.g., film properties, sensitivity to radiation, mechanical strength) based on structural modifications. ML algorithms have been applied to predict the strength of polyphenol-based composites researchgate.net.

Synthesis Pathway Optimization: While less common for specific compounds like this compound, machine learning can be used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes, potentially streamlining the synthesis of this compound and its derivatives researchgate.net.

Conformational Analysis and Stability: ML models, especially those integrated with quantum chemical computations, could help in exploring the conformational landscape of this compound and predicting the stability of different conformers or supramolecular assemblies it might form.

Common Machine Learning Algorithms and Data Considerations:

The success of ML approaches hinges on the quality and quantity of data, as well as appropriate molecular descriptors. Common algorithms employed in cheminformatics and materials science include:

Random Forest (RF): Ensemble learning method often used for its robustness and ability to handle complex datasets nih.govmdpi.comnih.govresearchgate.net.

Support Vector Machines (SVM) / Support Vector Regression (SVR): Effective for both classification and regression tasks, particularly with high-dimensional data mdpi.comnih.govmdpi.comnih.govresearchgate.net.

Deep Neural Networks (DNN) / Artificial Neural Networks (ANN): Capable of learning complex, non-linear relationships and extracting deep features from data, especially in areas like QSAR modeling mdpi.comnih.govijsmr.inresearchgate.netyoutube.com.

Gradient Boosting (e.g., XGBoost, GBR): Another powerful ensemble method known for high predictive accuracy nih.govnih.govresearchgate.netresearchgate.net.

The input data for these models typically consists of molecular descriptors (e.g., topological, electronic, steric, or fingerprint-based features) derived from the chemical structure mdpi.comnih.govgithub.com. The output would be the predicted property or activity.

Conceptual Data Table for Machine Learning in this compound Research

Given the nascent stage of specific ML research on this compound (Cyclotricatechylene), the following table illustrates the types of data and predictive outcomes that would be generated in such studies, drawing from general applications of ML in polyphenol and organic chemistry.

Molecular Descriptor TypePredicted Property/ActivityMachine Learning Algorithm(s)Example Metric (for evaluation)Conceptual Data Point (this compound)
Structural Fingerprints (e.g., ECFP4, PubChemFP) nih.govgithub.comAntioxidant Activity (e.g., IC50, DPPH scavenging) nih.govresearchgate.netRandom Forest, SVM, DNN nih.govresearchgate.netR² (Coefficient of Determination), MAE (Mean Absolute Error) mdpi.comPredicted DPPH IC50: 5.2 µM
Quantum Chemical Descriptors (e.g., HOMO-LUMO gap, dipole moment) acs.orgThermal Stability (Decomposition Temperature)Gradient Boosting, ANN researchgate.netRMSE (Root Mean Squared Error)Predicted Td: 350 °C
Molecular Graph DescriptorsSolubility (LogP, aqueous solubility)SVM, DNN mdpi.comPredicted LogP: 3.6 nih.gov
Spectroscopic Features (e.g., FTIR peaks, NMR shifts) scu.edu.aunih.govMaterial Performance (e.g., Resist sensitivity) researchgate.netCNN, Partial Least Squares Regression (PLSR) mdpi.comAccuracy, R² scu.edu.auPredicted EUV Sensitivity: 100 mJ/cm²
Geometric Descriptors (e.g., surface area, volume) nih.govCytotoxicity (e.g., EC50) ijsmr.inDeep Neural Network, SVR nih.govijsmr.inR², RMSEPredicted EC50 (Tetrahymena pyriformis): 10 µM

This table highlights how machine learning can provide rapid and cost-effective insights into this compound's characteristics, guiding experimental efforts and accelerating its potential applications in various fields.

Advanced Analytical Techniques for Hexaphenol Characterization

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular architecture and chemical environments within Hexaphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound and its derivatives, providing detailed information on proton, carbon, and fluorine environments. For instance, in the characterization of fluoroalkyl ether-tagged dendritic this compound (DHP-L6), comprehensive ¹H, ¹³C, and ¹⁹F NMR analyses have been performed. acs.orgnih.gov

¹H NMR Spectroscopy: ¹H NMR spectra provide insights into the different proton environments within the molecule. For DHP-L6, characteristic signals were observed, confirming the presence of aromatic protons, methyl groups, and protons within the fluoroalkyl ether chains. acs.orgnih.gov

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (DHP-L6)
7.05singlet (s)24HAromatic protons (Ar-H) acs.orgnih.gov
6.95doublet (d)12HAromatic protons (Ar-H) acs.orgnih.gov
6.02doublet (d)6HCF₂CFHO proton acs.orgnih.gov
2.13singlet (s)12HMethyl protons (CH₃) acs.orgnih.gov

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy reveals the carbon backbone and the chemical environment of each carbon atom. For DHP-L6, the ¹³C NMR spectrum showed distinct signals corresponding to various carbon types, including aromatic carbons, fluorinated carbons, and aliphatic carbons. acs.orgnih.gov

Chemical Shift (δ, ppm)Assignment (DHP-L6)
147.08, 147.04, 146.92, 145.69Aromatic carbons acs.orgnih.gov
129.88, 128.36, 127.94, 120.86Aromatic carbons acs.orgnih.gov
100–120 (multiplet)CF₂ carbons acs.orgnih.gov
51.58, 51.55Ether carbons acs.orgnih.gov
30.54, 30.36Aliphatic carbons acs.orgnih.gov

¹⁹F NMR Spectroscopy: For fluorinated this compound derivatives like DHP-L6, ¹⁹F NMR is crucial for characterizing the fluorine environments. The ¹⁹F NMR spectrum of DHP-L6 exhibited multiple signals, confirming the successful incorporation and specific arrangements of the perfluoroalkyl ether moieties. acs.orgnih.gov

Chemical Shift (δ, ppm)IntegrationAssignment (DHP-L6)
−145.101FFluoroalkyl ether acs.orgnih.gov
−144.801FFluoroalkyl ether acs.orgnih.gov
−129.732FFluoroalkyl ether acs.orgnih.gov
−86.492FFluoroalkyl ether acs.orgnih.gov
−85.591FFluoroalkyl ether acs.orgnih.gov
−83.561FFluoroalkyl ether acs.orgnih.gov
−81.772FFluoroalkyl ether acs.orgnih.gov
−81.443FFluoroalkyl ether acs.orgnih.gov
−80.163FFluoroalkyl ether acs.orgnih.gov

These NMR data collectively confirm the successful synthesis and structural integrity of the this compound-based compounds. acs.orgnih.gov

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by analyzing their vibrational modes. Attenuated Total Reflectance (ATR) FT-IR spectra of film-state samples, such as DHP-L6, are typically recorded across a wavenumber range of 600 to 4000 cm⁻¹. acs.orgnih.gov

For this compound and its derivatives, characteristic absorption bands are expected for phenolic hydroxyl groups (O-H stretch, typically broad around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). mdpi.com For example, a this compound derivative, hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, exhibited characteristic FT-IR (ATR) peaks including 2916 cm⁻¹ (m), 2848 cm⁻¹ (m), 1662 cm⁻¹ (m), 1589 cm⁻¹ (m), 1492 cm⁻¹ (m), 1274 cm⁻¹ (m), 1172 cm⁻¹ (m), 1047 cm⁻¹ (s), 1022 cm⁻¹ (s), 997 cm⁻¹ (s), and 821 cm⁻¹ (s). mdpi.com

In studies investigating the chemical mechanisms of DHP-L6 films under extreme UV exposure, FT-IR spectroscopy was utilized. acs.orgnih.govresearchgate.netacs.org While some changes were observed, no significant differences were reported in the 1300–1160 cm⁻¹ range, which corresponds to C–F and C–O–C bond stretching vibrations, indicating the relative stability of these bonds under the tested conditions or that changes were not readily detectable by FT-IR in this specific range. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound derivatives, XPS provides valuable insights into surface chemistry and changes in elemental ratios. acs.orgnih.govresearchgate.netacs.org

XPS experiments on DHP-L6 films, for instance, were performed using monochromatic Al Kα radiation (hν = 1486.6 eV). acs.orgnih.gov To ensure accurate results and prevent surface contamination, the sample surfaces were typically cleaned with Ar plasma prior to analysis. acs.orgnih.govresearchgate.net A comparative analysis of the atomic compositions of pristine DHP-L6 films and those exposed to extreme ultraviolet (EUV) light revealed a decrease in the relative content of oxygen (O) and fluorine (F) compared to carbon (C) after exposure. acs.orgnih.govresearchgate.netresearchgate.net This observation was crucial in elucidating the electron-induced decomposition of C–F bonds in DHP-L6, leading to molecular network formation. acs.orgnih.govresearchgate.netacs.org

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability, phase transitions, and decomposition behavior of this compound compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition profile. For this compound and its derivatives, TGA helps determine the temperature at which significant mass loss occurs due to degradation. acs.orgnih.govresearchgate.net

For example, dendritic this compound (DHP), which serves as the core for DHP-L6, exhibits a high thermal degradation temperature (T_d), defined as the temperature at which 5% mass degradation occurs, of 371 °C. acs.org Its derivative, DHP-L6, also demonstrates excellent thermal stability with a T_d of 360 °C. acs.orgnih.gov TGA measurements are typically conducted by heating samples from ambient temperature (e.g., 25 °C) to high temperatures (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C min⁻¹) under an inert atmosphere like nitrogen. acs.orgnih.govresearchgate.net

Thermal Degradation Data for this compound Derivatives

CompoundT_d (5% degradation)AtmosphereHeating RateReference
Dendritic this compound (DHP)371 °CN₂10 °C min⁻¹ acs.org
DHP-L6360 °CN₂10 °C min⁻¹ acs.orgnih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. This technique is used to identify thermal transitions such as melting points, glass transition temperatures (T_g), crystallization temperatures, and other thermal events. acs.orgwikipedia.orgfilab.frnetzsch.com

For dendritic this compound (DHP), a glass transition temperature (T_g) of 130 °C has been reported. acs.org However, for its fluoroalkyl ether-tagged derivative, DHP-L6, no distinct glass transition temperature was detected in DSC measurements. Instead, an isotropization temperature (T_i) was observed around 140 °C, indicating a transition to an isotropic liquid phase. acs.orgnih.gov DSC experiments are typically performed under a dry nitrogen atmosphere with controlled heating and cooling rates to remove thermal history and obtain reliable data. acs.orgnih.gov For instance, DHP-L6 samples were scanned from 20 to 250 °C at a heating rate of 10 °C min⁻¹, followed by cooling to 20 °C at the same rate. acs.orgnih.gov

Another macrocyclic this compound derivative has been studied using DSC, revealing a nematic liquid crystal phase between 178 °C and 206 °C, with isotropization occurring at 206 °C. umich.edu This highlights the potential for this compound derivatives to form liquid crystalline phases, which is relevant for advanced material applications. umich.edu

Thermal Transition Data for this compound and Derivatives

CompoundThermal EventTemperature (°C)NotesReference
Dendritic this compound (DHP)Glass Transition (T_g)130Amorphous dendritic this compound acs.org
DHP-L6Isotropization (T_i)~140No T_g detected; transition to isotropic liquid phase acs.orgnih.gov
Macrocyclic this compound DerivativeNematic Phase178–206Exhibited nematic liquid crystal phase umich.edu
Macrocyclic this compound DerivativeIsotropization206Transition from nematic phase to isotropic liquid umich.edu

Structure Activity Relationships Sar and Mechanism of Action Studies of Hexaphenol Derivatives

Understanding Molecular Design Principles

The molecular design of Hexaphenol derivatives is guided by principles aimed at tailoring their properties for specific applications, such as enhanced thermal stability or controlled reactivity in lithographic processes ijcrt.org. For multi-phenolic systems, key design considerations include the arrangement of the phenolic units, the nature of bridging or linking groups, and the introduction of additional substituents.

Influence of Substituents on Chemical Reactivity and Interactions

Substituents on the phenolic rings or the core structure of this compound derivatives significantly impact their chemical reactivity and intermolecular interactions. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can modulate the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack msu.edumsu.eduscribd.comopenstax.org. For instance, electron-donating groups can activate the aromatic ring, making it more reactive, while electron-withdrawing groups can deactivate it msu.eduopenstax.org. In SAR studies, the strategic placement of such groups has been shown to influence the activity of various compounds, with electron-donating groups sometimes retaining or enhancing desired properties nih.gov. The ability to differentiate between chemically similar C-H bonds through regioselective transformations also highlights the subtle but profound influence of substituents on reactivity researchgate.net.

Elucidation of Chemical Mechanisms in Advanced Applications

This compound derivatives find advanced applications, particularly in extreme ultraviolet (EUV) lithography, where their chemical mechanisms underpin their performance as photoresist materials.

Ionizing Radiation-Induced Decomposition in Lithography Resists

In EUV lithography, "dendritic this compound" (DHP) and its fluoroalkyl ether-tagged derivative, DHP-L6, function as single-component molecular resists. The primary mechanism involves the interaction of ionizing radiation, such as EUV or electron beams, with the resist film acs.orgnih.govfigshare.comnih.gov. EUV radiation, with an energy of 92 eV, generates high-energy photoelectrons and secondary electrons (SEs) within the resist material acs.orgnih.gov. These SEs induce the decomposition of chemical bonds, specifically carbon-fluorine (C-F) bonds in DHP-L6, through a process called dissociative electron attachment acs.orgnih.govnih.gov. This decomposition leads to the formation of carbon-centered radicals acs.orgnih.govfigshare.comnih.gov. The subsequent recombination of these radicals results in the formation of a molecular network, which in turn causes a decrease in the solubility of the exposed areas in fluorous developer media, leading to negative-tone patterning acs.orgnih.govfigshare.comnih.gov.

Table 1: Performance of DHP-L6 in EUV Lithography

PropertyValueSource
Minimum Line Width26 nm acs.orgnih.govfigshare.comnih.gov
Exposure Dose110 mJ cm–2 acs.orgnih.govfigshare.comnih.gov
Patterning BehaviorNegative-tone acs.orgnih.govfigshare.comnih.gov
Radical FormationCarbon-centered radicals acs.orgnih.govfigshare.comnih.gov
Solubility ChangeDecreased solubility in exposed areas acs.orgnih.govfigshare.comnih.gov

Lewis Acid-Base Interactions in Photoresist Formulations

Beyond their role in radiation-induced decomposition, this compound derivatives, specifically dendritic this compound (DHP), also participate in Lewis acid-base interactions within photoresist formulations. In positive-tone photoresists, DHP can act as a Lewis base and a radical scavenger when combined with materials like tin-oxo nanoclusters (TOCs) researchgate.netresearchgate.net. In such systems, Lewis-acidic alkylated TOCs undergo ligand dissociation upon exposure to high-energy electron beams or EUV light researchgate.netresearchgate.net. This structural change enhances the Lewis acidity of the resulting compounds, enabling the selective dissolution of exposed regions in a Lewis-basic aqueous developer to form a positive-tone stencil researchgate.netresearchgate.net. DHP's role as a Lewis base in these formulations contributes to improved thin-film properties and chemical stability researchgate.netresearchgate.net. Lewis acid-base chemistry provides a versatile mechanism for regulating the optoelectronic properties of materials by manipulating frontier molecular orbital energy levels through coordination and adduct formation beilstein-journals.org.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of hexaphenols and their derivatives is a critical area for ongoing research, aiming to improve yields, control stereochemistry, and enable the creation of more complex architectures. Traditional methods for synthesizing benzenehexol (C₆H₆O₆) include the oxidation of inositol (B14025) (cyclohexanehexol) and the reduction of tetrahydroxy-p-benzoquinone (THBQ) wikipedia.orgsmolecule.com. However, the exploration of novel synthetic pathways is essential for expanding the scope and accessibility of diverse hexaphenol structures.

Recent advancements highlight the development of intricate this compound derivatives through sophisticated synthetic protocols. For instance, the synthesis of hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, a complex polyphenolic backbone, has been achieved through a multi-step process involving iodination of hexaphenylbenzene (B1630442) followed by Sonogashira cross-coupling researchgate.netmdpi.com. This demonstrates the potential for constructing highly extended and functionalized this compound systems.

Furthermore, the creation of specific functionalized hexaphenols, such as fluoroalkyl ether-tagged dendritic this compound (DHP-L6), showcases the ingenuity in synthetic design. This compound, synthesized by bonding perfluoroalkyl ether moieties to a dendritic this compound core, addresses the need for advanced materials in extreme ultraviolet (EUV) lithography acs.orgresearchgate.net. Previous synthetic protocols for dendritic this compound (DHP) have sometimes suffered from low yields, underscoring the ongoing need for more efficient and robust synthetic methodologies to access these complex structures acs.org. Research into modular construction approaches, where well-defined molecular building blocks are assembled, also holds promise for the programmed synthesis of this compound-based molecular crystals and liquid crystals .

Advanced Functional Materials Development

Hexaphenols are increasingly recognized as valuable building blocks for advanced functional materials due to their ability to form discotic liquid crystals and their potential for diverse chemical modifications wikipedia.orgsmolecule.com.

The inherent properties of hexaphenols make them highly relevant for integration into next-generation electronic devices. Benzenehexol, for example, serves as a precursor for discotic liquid crystals, which are crucial components in various electronic applications wikipedia.orgsmolecule.com. Beyond their role in liquid crystals, derivatives of this compound have been utilized in the development of conducting liquid crystals, exhibiting anisotropic electronic conduction properties google.com. These materials hold promise for use in electronic, thermo-electronic, and opto-electronic devices, including temperature sensors and information storage devices google.com.

A significant emerging application is the use of dendritic this compound (DHP) derivatives as single-component molecular resists for extreme ultraviolet (EUV) lithography acs.orgresearchgate.netspiedigitallibrary.org. This technology is vital for the continued miniaturization and performance enhancement of semiconductor integrated circuit (IC) chips nih.gov. By exploiting the radiation-induced decomposition of carbon-fluorine bonds, DHP-L6 films have demonstrated the ability to create high-resolution patterns with line widths as small as 26 nm, making them promising candidates for advanced lithographic patterning materials researchgate.netnih.gov. Dendritic hexaphenols also act as Lewis bases in photopatternable resists, further broadening their utility in advanced materials for electronics researchgate.net.

The unique structural and chemical properties of this compound derivatives lend themselves to promising applications in biosensors and bioimaging. Certain derivatives of this compound are being investigated for their potential in biomedical applications, particularly due to their ability to interact with biological systems through their distinct structural features smolecule.com.

One notable area of research involves the use of cryptophanes, which can be derived from hexaphenols, in the design of highly sensitive biosensors. Specifically, cryptophanes with a syn configuration have shown superior characteristics for the development of ¹²⁹Xe NMR-based biosensors acs.orgresearchgate.net. These biosensors leverage the sensitivity of xenon NMR to detect specific biological interactions, offering a powerful tool for molecular diagnostics and imaging. While direct applications of this compound in bioimaging are still emerging, the development of high-performance fluorescent probes for bioimaging is an active area of research for compounds with structural similarities to this compound derivatives, such as ortho-linked this compound strands . The ability of hexaphenols to act as building blocks for supramolecular structures also opens avenues for designing sophisticated molecular recognition elements crucial for biosensing smolecule.com.

Integration in Next-Generation Electronic Devices

Catalysis and Energy Applications

Hexaphenols and their derivatives show significant potential in both catalysis and energy applications, driven by their ability to form coordination complexes and their redox properties. This compound adducts, for example, have been explored for their utility in coordination chemistry and catalysis smolecule.com.

In the realm of energy, the lithium salt of the hexaanion of benzenehexol (Li₆C₆O₆) has been considered for electric battery applications, highlighting its potential as an energy storage material wikipedia.orgsmolecule.com. Furthermore, this compound can serve as a starting material for synthesizing ligands used in catalytic reactions. For instance, this compound derivatives have been successfully employed as ligands in Rh-catalyzed hydrosilylation reactions researchgate.net. While this compound itself has been mentioned as a carbon source in the context of ordered mesoporous carbon, which can be used as catalyst supports in fuel cells, the focus for future research lies in leveraging its specific molecular structure for catalytic functionalities acs.orgnih.gov. The rational design of new catalysts, including those based on this compound, often involves understanding reaction mechanisms and developing molecular-level structure-activity relationships ethz.ch.

Interdisciplinary Research with Biological Systems (e.g., Molecular Recognition, Supramolecular Structures)

The inherent ability of hexaphenols to engage in non-covalent interactions makes them excellent candidates for interdisciplinary research at the interface of chemistry and biology, particularly in molecular recognition and the construction of supramolecular structures. Derivatives of this compound have demonstrated promise in biomedical applications due to their unique structural properties that facilitate interactions with biological systems smolecule.com.

Molecular recognition, a fundamental concept in supramolecular chemistry, involves the selective binding of molecules based on complementary shapes, sizes, and chemical functionalities longdom.orgwikipedia.org. Hexaphenols, with their multiple hydroxyl groups, can participate in extensive hydrogen bonding networks, enabling them to act as host molecules for various guest species. For example, benzenehexol is known to form adducts with molecules like 2,2'-bipyridine (B1663995) wikipedia.org.

The design of supramolecular structures, where molecules spontaneously organize into well-defined architectures through non-covalent interactions, is another key area longdom.orgwikipedia.org. This compound derivatives have been explored as building blocks for such structures, including double helicates google.de and macrocyclic systems that can form inclusion compounds researchgate.net. This research draws inspiration from natural biological processes, such as enzyme-substrate interactions and DNA base pairing, where non-covalent forces dictate structure and function longdom.orgrsc.org. The ability to create tailored molecular receptors and self-assembled systems from this compound scaffolds opens avenues for applications in drug delivery, molecular sensing, and the development of artificial biological mimics longdom.org.

Computational Design and Predictive Modeling for this compound Research

Computational design and predictive modeling are becoming indispensable tools in accelerating the discovery and development of new this compound-based materials and applications. These in silico techniques allow researchers to predict molecular properties, simulate reaction pathways, and optimize designs before experimental synthesis.

Density Functional Theory (DFT) calculations are particularly valuable for understanding the energy landscapes of reactions and the influence of ligand properties and coordination environments on catalytic processes involving hexaphenols ethz.ch. For instance, computational frameworks have been developed to probe molecular inhomogeneities in photoresists, including those based on dendritic this compound, by simulating electron attachment and decomposition mechanisms acs.orgresearchgate.net.

Beyond reaction mechanisms, computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling, homology modeling, and pharmacophore modeling can be employed to identify key structural features that dictate the activity of this compound derivatives in various applications routledge.com. Integrated platforms that combine cheminformatics, predictive modeling, and machine learning (ML)/artificial intelligence (AI) technologies are being utilized to streamline research workflows, prioritize synthesis decisions, and iteratively improve predictive models for chemical discovery ethz.chschrodinger.com. This computational approach is crucial for the rational design of novel this compound compounds with desired properties for specific advanced functional materials, catalytic systems, or biological interactions.

Q & A

Q. What are the established synthesis routes for Hexaphenol, and how do reaction conditions influence yield?

To synthesize this compound, researchers typically employ condensation or hydroxylation reactions under controlled conditions. Key variables include catalyst selection (e.g., acid/base catalysts), solvent polarity, and temperature gradients. For instance, varying reaction temperatures (80–120°C) can alter intermediate stability, directly impacting yield . Methodological rigor requires characterizing products via spectroscopic techniques (e.g., NMR, FT-IR) and comparing yields across trials using HPLC or GC-MS . Documentation of reaction parameters (e.g., molar ratios, reflux duration) is critical for reproducibility .

Q. What standard analytical methods are recommended for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are foundational for structural confirmation. Purity assessments should integrate chromatographic methods (e.g., HPLC with UV detection) and thermal analysis (DSC/TGA) to detect impurities or degradation products . For quantitation, calibration curves using certified reference materials (CRMs) are essential to minimize systematic errors . Researchers must validate these methods against established protocols, such as those in the Guidance for the Preparation of Toxicological Profiles .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

Controlled stability studies should simulate environmental stressors (e.g., UV exposure, pH extremes, oxidative atmospheres). For photostability, use xenon-arc lamps to mimic sunlight and monitor degradation kinetics via UV-Vis spectroscopy . Statistical tools like ANOVA can identify significant degradation pathways. Include control samples and replicate trials to distinguish between experimental noise and true instability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported photocatalytic efficiencies of this compound across studies?

Discrepancies often arise from differences in experimental setups (e.g., light source intensity, catalyst loading). Conduct a comparative meta-analysis of methodologies, focusing on variables like quantum yield calculations and reaction scales . Replicate key studies under standardized conditions, using error propagation analysis to quantify uncertainty . Advanced spectroscopic techniques (e.g., time-resolved fluorescence) can clarify mechanistic variations .

Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

Density functional theory (DFT) simulations can predict electron transfer pathways and intermediate geometries during reactions like oxidation. Validate models using experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) . Software such as Gaussian or ORCA should be benchmarked against literature data for accuracy. Cross-reference computational findings with in situ spectroscopic observations (e.g., Raman) to refine hypotheses .

Q. What methodologies address gaps in understanding this compound’s environmental fate and toxicological profiles?

Adopt tiered testing frameworks: (1) screen for biodegradability via OECD 301 assays, (2) assess ecotoxicity using Daphnia magna or algal growth inhibition tests, and (3) model bioaccumulation potential with quantitative structure-activity relationship (QSAR) tools . Integrate high-throughput screening (HTS) to identify metabolites and prioritize hazardous transformation products . Ensure alignment with regulatory guidelines (e.g., EPA’s HPV Chemical Challenge Program) for data acceptance .

Q. How should researchers design studies to investigate this compound’s role in multi-component catalytic systems?

Use a fractional factorial design to isolate the effects of co-catalysts, substrates, and solvents. In operando techniques like X-ray absorption spectroscopy (XAS) can track active-site changes during catalysis . Compare turnover frequencies (TOF) under varying conditions and apply multivariate regression to identify synergistic/antagonistic interactions . Reference mechanistic studies on analogous phenolic compounds to hypothesize intermediate steps .

Methodological Considerations

  • Data Contradictions : Apply hypothesis-driven frameworks to distinguish methodological artifacts from true chemical phenomena .
  • Literature Reviews : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
  • Reproducibility : Document raw data and metadata in repositories like Zenodo, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.